
2-(((5-Phenyl-1,3,4-oxadiazol-2-yl)methyl)thio)benzoic acid
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Overview
Description
2-(((5-Phenyl-1,3,4-oxadiazol-2-yl)methyl)thio)benzoic acid is a heterocyclic compound that features a 1,3,4-oxadiazole ring, a phenyl group, and a benzoic acid moiety
Mechanism of Action
Target of Action
Oxadiazole derivatives, which include this compound, have been found to exhibit a broad spectrum of biological activities, including anticancer , antidiabetic , antiviral , anti-inflammatory , antibacterial , and antifungal properties. These activities suggest that the compound may interact with a variety of molecular targets involved in these biological processes.
Mode of Action
For instance, some oxadiazole derivatives have been found to inhibit tyrosine kinase and cathepsin K , enzymes that play crucial roles in cell signaling and bone remodeling, respectively.
Biochemical Pathways
For instance, its anticancer activity suggests that it may interfere with pathways involved in cell proliferation and survival .
Result of Action
For example, its anticancer activity suggests that it may induce cell death or inhibit cell proliferation in cancer cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(((5-Phenyl-1,3,4-oxadiazol-2-yl)methyl)thio)benzoic acid typically involves the cyclization of benzophenone hydrazide followed by nucleophilic alkylation. The reaction conditions often include the use of dehydrating agents such as phosphorus oxychloride (POCl3) or sulfuric acid (H2SO4) to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of microwave-assisted synthesis and solvent-free conditions can also enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(((5-Phenyl-1,3,4-oxadiazol-2-yl)methyl)thio)benzoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can participate in nucleophilic substitution reactions, where the thio group can be replaced by other nucleophiles
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like KMnO4, reducing agents like NaBH4, and nucleophiles such as amines or thiols. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .
Scientific Research Applications
2-(((5-Phenyl-1,3,4-oxadiazol-2-yl)methyl)thio)benzoic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of materials such as organic light-emitting diodes (OLEDs) and other electronic devices .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other 1,3,4-oxadiazole derivatives such as:
- 5-Phenyl-1,3,4-oxadiazole-2-thiol
- 2-(5-Phenyl-1,3,4-oxadiazol-2-yl)benzoic acid
- 3-(4-Chlorophenyl)-5-(((5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)thio)methyl)-1,2,4-oxadiazole .
Uniqueness
What sets 2-(((5-Phenyl-1,3,4-oxadiazol-2-yl)methyl)thio)benzoic acid apart is its unique combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a versatile compound for various applications in research and industry .
Properties
IUPAC Name |
2-[(5-phenyl-1,3,4-oxadiazol-2-yl)methylsulfanyl]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O3S/c19-16(20)12-8-4-5-9-13(12)22-10-14-17-18-15(21-14)11-6-2-1-3-7-11/h1-9H,10H2,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKEDEKACMLWWTE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(O2)CSC3=CC=CC=C3C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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